Tenuifoliside C
Overview
Description
Tenuifoliside C Analysis
Tenuifoliside C is not explicitly mentioned in the provided papers; however, related compounds such as Tenuifolin and Tenuifoliside A have been studied for their neuroprotective and anti-inflammatory effects. Tenuifolin, derived from Polygala tenuifolia, has been shown to attenuate neuroinflammation in microglia, which is relevant to Alzheimer's disease (AD) pathogenesis. It protects against amyloid-β42-induced oxidative stress and inflammation by modulating the NF-κB signaling pathway . Tenuifoliside A, another compound from the same plant, exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators through the NF-κB and MAPK pathways . These studies provide a context for understanding the potential therapeutic effects of compounds like Tenuifoliside C.
Synthesis Analysis
The synthesis of a related compound, Tenuifoliside B, has been reported, which may offer insights into the synthesis of Tenuifoliside C. The synthesis involves regioselective acylation of sucrose and highlights the potential for cognitive improvement and cerebral protective effects. This synthesis starts from commercially available materials and includes key steps such as metal chelate-directed acylation and Mitsunobu esterification .
Molecular Structure Analysis
While the molecular structure of Tenuifoliside C is not directly discussed, the structure-related synthesis of Tenuifoliside B suggests that these compounds are likely complex molecules with multiple functional groups that require careful manipulation during synthesis. The regioselectivity of the acylation steps indicates the importance of the stereochemistry and functional group positioning in these molecules .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving Tenuifoliside C. However, the anti-inflammatory effects of Tenuifoliside A suggest that it may interact with cellular signaling pathways, such as NF-κB and MAPK, to exert its biological effects . These interactions are not traditional chemical reactions but are crucial for understanding the compound's mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of Tenuifoliside C are not described in the provided papers. However, given the biological activity of related compounds, Tenuifoliside C is likely to be soluble in polar solvents and may require specific conditions for stability and reactivity. The properties of Tenuifolin and Tenuifoliside A, such as their ability to cross cell membranes and interact with intracellular targets, could be indicative of the physicochemical characteristics of Tenuifoliside C .
Scientific Research Applications
Anti-Inflammatory and Neuroprotective Effects
Tenuifoliside A, a phenylpropanoid metabolite from Polygala tenuifolia, demonstrates significant anti-inflammatory effects. It inhibits the production of nitric oxide, inducible nitric oxide synthase, prostaglandin E2, and cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages. Additionally, it suppresses pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β. The anti-inflammatory action is mediated through the inhibition of NF-κB and MAPK pathways, showing its potential as a therapeutic compound for inflammatory diseases (Kim et al., 2013).
Enhancing Sleep Quality
Tenuifolin, a saponin derived from Radix Polygalae, has been observed to enhance sleep quality in mice. It prolongs total sleep time by increasing non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. The cortical EEG power spectral densities during NREM and REM sleep were similar to natural sleep, suggesting physiological compatibility. This effect appears to be mediated by the activation of GABAergic systems and/or inhibition of noradrenergic systems, highlighting the therapeutic potential of P. tenuifolia in developing phytomedicines with hypnotic properties (Cao et al., 2016).
Neuroprotective Effects on Glioma Cells
Tenuifoliside A isolated from Polygala tenuifolia has shown neuroprotective effects in rat glioma cells. It promotes cell viability and protects against corticosterone-induced neurotoxicity via the ERK pathway. This involves the activation of Bcl-2 and suppression of Bax and Caspase-3 activity (Hu Zhi-xiong, 2013).
Impact on Cognitive Functions and Alzheimer's Disease
Tenuifolin has been shown to attenuate amyloid-β42-induced neuroinflammation in microglia through the NF-κB signaling pathway. This study demonstrates its potential in protecting SH-SY5Y cells from Aβ42 oligomer-induced microglia-mediated inflammation and oxidative stress, suggesting its utility in Alzheimer's disease treatment (Chen & Jia, 2020).
Potential in Treating Insomnia and Related Disorders
Studies have shown that tenuifolin significantly increases rest time during the dark phase in zebrafish larvae, suggesting its potential as a sleep-promoting agent. This effect may be mediated by serotoninergic and GABAergic systems, indicating its potential in treating insomnia and related disorders (Chen et al., 2020).
Safety And Hazards
Tenuifoliside C is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Safety measures include avoiding inhalation and contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24-,28-,29-,30+,31-,33+,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMZCFZCYRJAG-KQTMLTHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099966 | |
Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenuifoliside C | |
CAS RN |
139726-37-7 | |
Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139726-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenuifoliside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENUIFOLISIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ4W45F47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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